3-Fluoro-5-(4-T-butylphenyl)phenol
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Overview
Description
3-Fluoro-5-(4-T-butylphenyl)phenol is a fluorinated phenol compound with the molecular formula C16H17FO and a molecular weight of 244.30 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 3-Fluoro-5-(4-T-butylphenyl)phenol is through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are typically mild and functional group tolerant, making it a widely applied method for carbon–carbon bond formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. The use of environmentally benign organoboron reagents is also preferred in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(4-T-butylphenyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized phenol derivatives.
Reduction: Hydroxy derivatives.
Substitution: Substituted phenol derivatives with various functional groups.
Scientific Research Applications
3-Fluoro-5-(4-T-butylphenyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(4-T-butylphenyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-(4-T-butylphenyl)phenol
- 3-Fluoro-4-(4-T-butylphenyl)phenol
- 3-Fluoro-5-(4-methylphenyl)phenol
Uniqueness
3-Fluoro-5-(4-T-butylphenyl)phenol is unique due to the presence of both a fluorine atom and a T-butyl group on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to similar compounds.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-5-fluorophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FO/c1-16(2,3)13-6-4-11(5-7-13)12-8-14(17)10-15(18)9-12/h4-10,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVJTEIJSDZANB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684352 |
Source
|
Record name | 4'-tert-Butyl-5-fluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261979-84-3 |
Source
|
Record name | 4'-tert-Butyl-5-fluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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